4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine
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Overview
Description
4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine is a complex organic compound that features a piperazine ring substituted with a 2-fluorophenylsulfonyl group and a pyrimidine ring substituted with two methoxy groups
Mechanism of Action
Target of Action
The primary targets of 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the nucleoside transport pathways, which are crucial for nucleotide synthesis and regulation of adenosine function
Pharmacokinetics
It is known that piperazine, a structural motif found in this compound, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of uridine uptake in cells expressing ENT1 and ENT2 .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds play a role in inhibiting Equilibrative Nucleoside Transporters (ENTs), which are crucial for nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Cellular Effects
In cellular models, 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine may influence the function of ENTs . ENTs are involved in the transport of nucleosides and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy .
Molecular Mechanism
It is suggested that it may act as an inhibitor of ENTs . The compound may bind to ENTs, reducing their activity and thus influencing nucleotide synthesis and adenosine function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the 2-fluorophenylsulfonyl group. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring or the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving nucleoside transport.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): Another inhibitor of ENTs, more selective to ENT2 than ENT1.
Piperazine derivatives: Compounds such as trimetazidine, ranolazine, and aripiprazole, which also feature the piperazine ring and exhibit various biological activities.
Uniqueness
4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit ENTs makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-2,6-dimethoxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O4S/c1-24-15-11-14(18-16(19-15)25-2)20-7-9-21(10-8-20)26(22,23)13-6-4-3-5-12(13)17/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOXCLREVOTMRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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